molecular formula C14H23NO2 B2989327 1-(Tert-butyl)-4-{[(cyclopropylcarbonyl)oxy]imino}cyclohexane CAS No. 439107-92-3

1-(Tert-butyl)-4-{[(cyclopropylcarbonyl)oxy]imino}cyclohexane

Cat. No. B2989327
CAS RN: 439107-92-3
M. Wt: 237.343
InChI Key: RQLGGSXDGJSIQU-QINSGFPZSA-N
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Description

The compound “1-(Tert-butyl)-4-{[(cyclopropylcarbonyl)oxy]imino}cyclohexane” is a complex organic molecule. It contains a cyclohexane ring, which is a six-membered ring with all carbon atoms. Attached to this ring is a tert-butyl group, a common protecting group in organic chemistry . There’s also a cyclopropylcarbonyl group attached via an oxyimino linkage .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclohexane ring. The tert-butyl group is a bulky group that could potentially cause steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tert-butyl group and the cyclopropylcarbonyl group . The tert-butyl group is known to be quite stable but can be removed under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the functional groups present. For example, the presence of a tert-butyl group could increase the compound’s hydrophobicity .

Scientific Research Applications

Transfer Hydro-tert-butylation

Cyclohexa-1,4-dienes with a tert-butyl group at C3, similar in functionality to the compound , have been shown to act as isobutane equivalents when activated by a strong Lewis acid, presenting a new method for incorporating tertiary alkyl groups into carbon frameworks. This unprecedented transfer hydro-tert-butylation offers a route for modifying unsaturated hydrocarbons, highlighting a novel application in synthetic chemistry (Sebastian Keess & M. Oestreich, 2017).

Oxidation and Deprotection of Ethers

The oxidation of benzyl and allyl ethers to esters at room temperature using 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one showcases another research application. This reaction is compatible with various protecting groups, providing an effective alternative for reductive deprotection. The process demonstrates the compound's role in facilitating oxidation reactions and generating α-oxy carbon-centered radicals (M. Ochiai et al., 1996).

VOCs Removal

In environmental applications, the adsorption of volatile organic compounds (VOCs) like MTBE and cyclohexane onto activated carbon highlights the compound's potential in pollution control. This study provides insight into the interaction of different VOCs with adsorbents, indicating the importance of understanding chemical interactions for environmental remediation (F. Gironi & V. Piemonte, 2011).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines, demonstrating the importance of the tert-butyl group in synthetic organic chemistry. This research underlines the compound's utility in preparing enantioenriched amines, showcasing its application in the development of chiral molecules (J. Ellman, T. D. Owens, & T. P. Tang, 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s used as an intermediate in organic synthesis, its reactivity would be important .

Safety and Hazards

As with any chemical compound, handling “1-(Tert-butyl)-4-{[(cyclopropylcarbonyl)oxy]imino}cyclohexane” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

[(4-tert-butylcyclohexylidene)amino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-14(2,3)11-6-8-12(9-7-11)15-17-13(16)10-4-5-10/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLGGSXDGJSIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=NOC(=O)C2CC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-4-{[(cyclopropylcarbonyl)oxy]imino}cyclohexane

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